シトステロール

概要

説明

科学的研究の応用

Beta-sitosterol has a wide range of scientific research applications across various fields:

作用機序

β-シトステロールは、いくつかのメカニズムを通じてその効果を発揮します。

生化学分析

Biochemical Properties

Sitosterol plays a crucial role in biochemical reactions, particularly in the stabilization of cell membranes. It competes with cholesterol for absorption in the intestines, thereby reducing cholesterol levels in the bloodstream . Sitosterol interacts with various enzymes and proteins, including acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in cholesterol esterification. By inhibiting ACAT, sitosterol reduces the formation of cholesterol esters, thereby lowering cholesterol levels . Additionally, sitosterol has been shown to modulate the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase and hepatic lipase .

Cellular Effects

Sitosterol exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sitosterol has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects immune cells by modulating the production of cytokines and other inflammatory mediators, thereby exhibiting anti-inflammatory properties . Furthermore, sitosterol influences lipid metabolism in adipocytes, leading to reduced lipid accumulation and improved insulin sensitivity .

Molecular Mechanism

The molecular mechanism of sitosterol involves its interaction with various biomolecules, including enzymes, receptors, and transcription factors. Sitosterol binds to and inhibits the activity of ACAT, reducing cholesterol esterification . It also interacts with nuclear receptors such as liver X receptor (LXR) and peroxisome proliferator-activated receptor (PPAR), which regulate the expression of genes involved in lipid metabolism and inflammation . By activating LXR and PPAR, sitosterol enhances the expression of genes involved in cholesterol efflux and fatty acid oxidation, thereby promoting lipid homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sitosterol have been observed to change over time. Sitosterol is relatively stable under physiological conditions, but it can undergo oxidation to form sitosterol oxides, which may have different biological activities . Long-term studies have shown that sitosterol can exert sustained effects on cellular function, including the modulation of lipid metabolism and inflammation . The stability and degradation of sitosterol in different experimental conditions need to be carefully considered to ensure accurate interpretation of results .

Dosage Effects in Animal Models

The effects of sitosterol vary with different dosages in animal models. At low to moderate doses, sitosterol has been shown to lower cholesterol levels and exhibit anti-inflammatory and anticancer properties . At high doses, sitosterol may cause adverse effects, including gastrointestinal disturbances and reduced absorption of fat-soluble vitamins . Threshold effects have been observed, where the beneficial effects of sitosterol plateau at higher doses, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Sitosterol is involved in various metabolic pathways, including the mevalonate pathway, which is responsible for its biosynthesis in plants . It interacts with enzymes such as HMG-CoA reductase, which is a key enzyme in cholesterol biosynthesis . By inhibiting HMG-CoA reductase, sitosterol reduces the synthesis of cholesterol, thereby lowering cholesterol levels . Additionally, sitosterol affects metabolic flux by modulating the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase and hepatic lipase .

Transport and Distribution

Sitosterol is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the intestines via the Niemann-Pick C1-like 1 (NPC1L1) transporter and is transported to the liver, where it is incorporated into lipoproteins for distribution to peripheral tissues . Sitosterol can also interact with binding proteins such as sterol carrier protein-2 (SCP-2), which facilitates its intracellular transport and localization . The distribution of sitosterol within tissues is influenced by its affinity for different lipid compartments and its interaction with cellular transporters .

Subcellular Localization

The subcellular localization of sitosterol is critical for its activity and function. Sitosterol is primarily localized in the plasma membrane, where it contributes to membrane stability and fluidity . It can also be found in intracellular organelles such as the endoplasmic reticulum and Golgi apparatus, where it is involved in lipid metabolism and transport . Post-translational modifications, such as glycosylation, can influence the targeting and localization of sitosterol to specific cellular compartments . The precise subcellular localization of sitosterol is essential for its biological activity and its ability to modulate cellular processes .

準備方法

合成経路と反応条件: β-シトステロールは、植物源からさまざまな抽出方法によって合成することができます。 一般的な抽出技術には、ソックスレー抽出、マセレーション、超臨界流体抽出、超音波支援抽出、酵素支援抽出、マイクロ波支援抽出などがあります . これらの方法では、溶媒と特定の条件を使用して、植物材料からβ-シトステロールを分離します。

工業生産方法: 工業的には、β-シトステロールは、大規模な抽出プロセスを使用して、植物油やその他の植物由来の材料から抽出されることが多いです。 抽出された化合物は、その後、高速液体クロマトグラフィー(HPLC)やガスクロマトグラフィー質量分析法(GC-MS)などの技術を使用して精製されます . これらの方法は、さまざまな用途で使用するために、高純度で高品質のβ-シトステロールを確保します。

化学反応の分析

反応の種類: β-シトステロールは、酸化、還元、置換反応など、さまざまな化学反応を起こします . これらの反応は、化合物の構造を改変し、特定の用途のためにその特性を強化するために不可欠です。

一般的な試薬と条件:

酸化: β-シトステロールは、制御された条件下で過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化して、酸化された誘導体を生成できます。

還元: 還元反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、β-シトステロールを還元形に変換することが含まれます。

置換: 置換反応は、ハロゲン化剤や他の求電子剤を使用して、β-シトステロール分子に新しい官能基を導入することができます。

主な生成物: これらの反応から生成される主な生成物には、酸化された誘導体、還元形、および生物活性を高めた置換された化合物が含まれます .

4. 科学研究における用途

β-シトステロールは、さまざまな分野で幅広い科学研究用途があります。

化学: β-シトステロールは、他の生物活性化合物の合成の前駆体として、およびフィトステロールの定量化のための分析化学における標準として使用されます.

生物学: 生物学的研究では、β-シトステロールは、細胞膜の安定化における役割と、細胞プロセスへの影響について研究されています.

医学: β-シトステロールは、抗高脂血症剤、抗炎症剤、抗がん剤としての使用など、その潜在的な治療効果について広く研究されています また、良性前立腺肥大症やその他の病気の治療にも使用されています.

産業: 食品業界では、β-シトステロールは、心臓血管の健康を促進し、コレステロール値を下げるために、機能性食品やダイエットサプリメントに添加されています.

類似化合物との比較

β-シトステロールは、カンペステロールやスティグマステロールなどの化合物を含むいくつかのフィトステロールの1つです . これらの化合物はコレステロールと構造的に似ていますが、側鎖と生物活性は異なります .

類似化合物:

カンペステロール: β-シトステロールと同様に、カンペステロールはさまざまな植物源に含まれ、コレステロールを低下させる特性があります。

スティグマステロール: スティグマステロールは、抗炎症作用とコレステロールを低下させる効果を持つ、もう1つの一般的なフィトステロールです。

β-シトステロールの独自性: β-シトステロールは、植物源に豊富に含まれており、さまざまな健康状態に対する潜在的な治療効果を含む、幅広い生物活性があるため、ユニークです .

特性

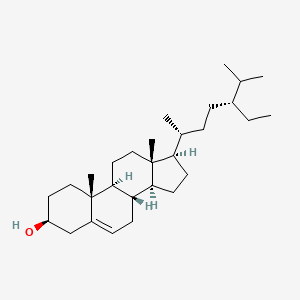

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-VJSFXXLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022481 | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83-46-5 | |

| Record name | (-)-β-Sitosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sitosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Sitosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-sitosterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S347WMO6M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。